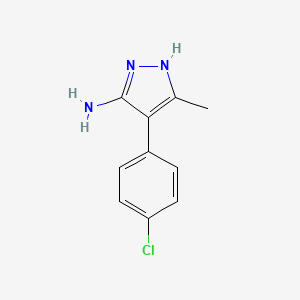

4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYGPVNFVWLQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341799 | |

| Record name | 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808657 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

214416-39-4 | |

| Record name | 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This document details the core synthetic strategies, experimental protocols, and relevant data to facilitate further research and development.

Core Synthesis Pathways

The synthesis of this compound and its isomers primarily relies on the classical pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. The most common and effective approach for preparing 5-aminopyrazoles utilizes β-ketonitriles as key precursors.

Two plausible and commonly synthesized isomers with the molecular formula C10H10ClN3 are often considered in this context:

-

Isomer 1: this compound

-

Isomer 2: 3-(4-chlorophenyl)-5-methyl-1H-pyrazol-5-amine

This guide will focus on the synthetic route for the primary target, this compound, and also provide insights into the synthesis of its close isomer, as the synthetic strategies often overlap.

The general synthetic approach involves the reaction of a suitably substituted β-ketonitrile with hydrazine hydrate or a substituted hydrazine. The regioselectivity of the cyclization is a critical aspect of the synthesis, often influenced by the reaction conditions and the nature of the substituents on the precursors.

Synthesis of this compound

A prevalent and efficient method for the synthesis of 5-aminopyrazoles involves the reaction of α-cyanoketones with hydrazine.[1] For the target molecule, the key intermediate is 2-(4-chlorobenzoyl)propanenitrile.

Reaction Scheme:

Figure 1: General synthesis pathway for this compound.

Experimental Protocol

A detailed experimental protocol for a similar synthesis of 3-amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile provides a strong foundation for the synthesis of the target molecule.[2] This can be adapted by starting with the appropriate β-ketonitrile.

Step 1: Synthesis of 3-(4-Chlorophenyl)-3-oxopropanenitrile

This precursor can be synthesized via the condensation of 4-chloroacetophenone with a suitable cyanide source.

Step 2: Synthesis of this compound

-

To a solution of 2-(4-chlorobenzoyl)propanenitrile (1 equivalent) in a suitable solvent such as ethanol or dioxane, hydrazine hydrate (1-1.2 equivalents) is added.

-

The reaction mixture is then heated under reflux for a period of 2-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to afford the pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of related 5-aminopyrazole derivatives, which can be expected to be similar for the target compound.

| Parameter | Value | Reference |

| Reactants | 3-(4-Chlorophenyl)-3-oxopropanenitrile, Hydrazine hydrate | [2] |

| Solvent | Dioxane | [2] |

| Reaction Time | Not Specified | [2] |

| Yield | 95% (for 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile) | [2] |

| Melting Point | 218-220 °C (for 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile) | [2] |

Synthesis Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Figure 2: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Strategies

While the β-ketonitrile route is the most direct, other methods for synthesizing 5-aminopyrazoles have been reported and can be adapted. These include:

-

From Malononitrile Derivatives: The reaction of (ethoxymethylene)malononitrile with aryl hydrazines is a well-established method for producing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[3]

-

Multi-component Reactions: Three-component reactions involving an aldehyde, malononitrile, and a hydrazine derivative can also yield substituted 5-aminopyrazoles.[4]

The choice of synthetic route will depend on the availability of starting materials, desired purity, and scalability of the process. For drug development professionals, the efficiency, cost-effectiveness, and environmental impact of the chosen pathway are critical considerations.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and characterization data. The versatility of pyrazole chemistry offers numerous opportunities for the development of novel derivatives with potential therapeutic applications.

References

An In-Depth Technical Guide to 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the pyrazole derivative, 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. This compound, belonging to a class of heterocyclic amines, is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of pyrazole-containing molecules, including anti-inflammatory, analgesic, and anticancer properties.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS RN: 40401-39-6) are summarized below. These properties are crucial for its handling, formulation, and development as a potential therapeutic agent.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClN₃ | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| Melting Point | 93-95 °C or 108-112 °C | [1] |

| Canonical SMILES | CC1=CC(=NN1C2=CC=C(C=C2)Cl)N | [1] |

| InChIKey | CLORQKXFDBKDCZ-UHFFFAOYSA-N | [1] |

Note: The variation in the reported melting point may be attributed to different crystalline forms or experimental conditions.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine was not found in the reviewed literature, a general synthetic pathway can be inferred from the synthesis of related pyrazole compounds. The likely precursor for this synthesis is 1-(4-chlorophenyl)-3-methyl-5-pyrazolone.

A plausible synthetic route would involve the reaction of 4-chlorophenylhydrazine with an appropriate three-carbon synthon, such as 3-aminocrotononitrile, to form the pyrazole ring. This type of condensation reaction is a common and effective method for the synthesis of substituted pyrazoles.

Characterization of the final compound would typically involve a suite of analytical techniques to confirm its identity and purity. A high-performance liquid chromatography (HPLC) method has been described for the analysis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.[2] This reverse-phase (RP) HPLC method utilizes a mobile phase of acetonitrile (MeCN), water, and phosphoric acid.[2] For mass spectrometry (MS) compatible applications, formic acid can be substituted for phosphoric acid.[2]

Further characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the positions of the substituents on the pyrazole and phenyl rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[3] Derivatives of pyrazole have been reported to exhibit anti-inflammatory, analgesic, and anticancer effects.[4][5][6]

While specific studies on the biological activity of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine are not extensively documented in the public domain, its structural similarity to other biologically active pyrazoles suggests it may also possess therapeutic potential. For instance, a related compound, 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, has been synthesized for further study of its pharmaceutical activity.[7]

The general mechanism of action for many pyrazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. In the context of cancer, pyrazole derivatives have been shown to target various signaling pathways implicated in cell proliferation, survival, and angiogenesis.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.

Experimental Workflows and Logical Relationships

To facilitate further research and development of this compound, the following diagrams illustrate a potential synthetic workflow and a logical relationship for its characterization.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | SIELC Technologies [sielc.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escales | Virtual tour generated by Panotour [ub.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine and Its Isomers for Researchers and Drug Development Professionals

Disclaimer: The specific isomeric structure of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is not readily found in scientific literature and chemical databases, and a specific CAS number for this compound has not been identified. This guide provides a comprehensive overview of the synthesis, properties, and biological significance of closely related isomers and the general class of (chlorophenyl)-methyl-pyrazol-amines, which is of significant interest in medicinal chemistry.

Introduction to Substituted Pyrazoles

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. The unique electronic and steric properties of the pyrazole ring, which can be finely tuned through substitution, make it an attractive core for the design of novel therapeutic agents.

Physicochemical and Biological Data of Related Isomers

Quantitative data for commercially available and studied isomers of (chlorophenyl)-methyl-pyrazol-amine are summarized below. This data is essential for understanding the structure-property relationships within this class of compounds.

| Property | 4-(4-Chlorophenyl)-1H-pyrazol-5-amine[1] | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine[2] | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine[3] |

| CAS Number | 40545-65-1 | 126417-82-1 | 72411-49-5 |

| Molecular Formula | C₉H₈ClN₃ | C₁₀H₁₀ClN₃ | C₁₅H₁₂ClN₃ |

| Molecular Weight | 193.63 g/mol | 207.66 g/mol | 269.73 g/mol |

| Appearance | Solid | - | Pale yellow powder |

| Melting Point | - | - | 147-154 °C |

| LogP | 1.0 | 2.2 | - |

| H-bond Donors | 2 | 2 | - |

| H-bond Acceptors | 1 | 2 | - |

| Rotatable Bonds | 1 | 2 | - |

Experimental Protocols: Synthesis of Substituted Pyrazoles

The most common and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][5][6]

Reactants:

-

A 1,3-dicarbonyl compound (e.g., a β-ketoester or a β-diketone)

-

Hydrazine or a substituted hydrazine (e.g., phenylhydrazine)

-

Acid catalyst (e.g., acetic acid)

-

Solvent (e.g., ethanol, 1-propanol)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in a suitable solvent in a reaction flask.

-

Add the hydrazine derivative to the solution. The reaction can be exothermic.

-

Add a catalytic amount of acid.

-

Heat the reaction mixture under reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by extraction following the addition of water.

-

Purify the crude product by recrystallization or column chromatography.

To synthesize the target molecule, this compound, a plausible synthetic route would involve the reaction of a β-ketonitrile with hydrazine, as this is a versatile method for producing 5-aminopyrazoles.

Reactants:

-

A β-ketonitrile

-

Hydrazine hydrate

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve the β-ketonitrile in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent to yield the 5-aminopyrazole.

Mandatory Visualizations

The following diagram illustrates the general workflow of the Knorr pyrazole synthesis.

References

Technical Guide: Structure Elucidation of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected analytical data for the structure elucidation of the novel heterocyclic compound, 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Due to the absence of a complete, published spectroscopic dataset for this specific molecule, this guide compiles predicted data based on closely related analogues and outlines detailed experimental protocols for its comprehensive characterization.

Predicted Spectroscopic and Crystallographic Data

The following tables summarize the anticipated quantitative data for this compound, derived from published data of structurally similar pyrazole derivatives. These values serve as a benchmark for researchers working on the synthesis and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.40 | d | 2H | Ar-H (ortho to Cl) |

| ~7.25 | d | 2H | Ar-H (meta to Cl) |

| ~5.50 | s | 2H | -NH₂ |

| ~2.10 | s | 3H | -CH₃ |

| ~11.5 (broad) | s | 1H | -NH (pyrazole) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

| ~150.0 | C5 (C-NH₂) |

| ~148.0 | C3 (C-CH₃) |

| ~132.0 | Ar-C (C-Cl) |

| ~130.0 | Ar-CH (ortho to Cl) |

| ~128.5 | Ar-CH (meta to Cl) |

| ~128.0 | Ar-C (C-pyrazole) |

| ~105.0 | C4 (C-Ar) |

| ~11.0 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 207/209 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 192/194 | Moderate | [M - CH₃]⁺ |

| 166/168 | Moderate | [M - CH₃ - CN]⁺ |

| 111/113 | High | [Cl-C₆H₄-C]⁺ |

Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and pyrazole) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| ~1620 | Strong | N-H bending (amine) |

| ~1590 | Strong | C=N stretching (pyrazole ring) |

| ~1500 | Strong | Aromatic C=C stretching |

| ~1090 | Strong | C-Cl stretching |

| ~830 | Strong | para-substituted benzene C-H out-of-plane bending |

Table 5: Predicted X-ray Crystallography Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 5 - 10 |

| b (Å) | 15 - 20 |

| c (Å) | 10 - 15 |

| β (°) | ~90-100 (for monoclinic) |

| Z | 4 |

Experimental Protocols

The following are detailed, generalized protocols for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with a line broadening of 0.3 Hz.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer at 125 MHz.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Process the data with a line broadening of 1-2 Hz.

-

Reference the spectrum to the DMSO peak at 39.52 ppm.

-

-

2D NMR (HSQC and HMBC):

-

Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish one-bond and multiple-bond C-H correlations, respectively.

-

Use standard pulse programs provided by the spectrometer software.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation (Electron Ionization - EI):

-

Use a mass spectrometer equipped with an electron ionization source.

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Set the electron energy to 70 eV.

-

Scan a mass range of m/z 50-500.

-

Acquire the spectrum, ensuring the detection of the molecular ion and major fragment peaks.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (KBr Pellet):

-

Thoroughly mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using an FT-IR spectrometer.

-

Scan the range from 4000 to 400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16-32) for a good quality spectrum.

-

Perform a background scan with an empty sample holder.

-

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Protocol:

-

Crystal Growth:

-

Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and angles.

-

Visualizations

Experimental Workflow for Structure Elucidation

Caption: A flowchart illustrating the key steps in the structure elucidation of the target compound.

Potential Signaling Pathway Involvement

Pyrazole derivatives are known to act as inhibitors of various kinases. One of the key signaling pathways implicated in cancer, and a potential target for pyrazole-based inhibitors, is the PI3K/Akt/mTOR pathway.[1][2]

Caption: A diagram showing the potential inhibitory action of a pyrazole derivative on the PI3K/Akt/mTOR pathway.

References

4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a substituted pyrazole derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Pyrazole-containing compounds are of significant interest due to their wide range of biological activities.[1][2]

Chemical Structure and Properties

The chemical structure of this compound consists of a central pyrazole ring. A 4-chlorophenyl group is attached at the 4th position, a methyl group at the 3rd position, and an amine group at the 5th position of the pyrazole ring.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C10H10ClN3 | [3][4] |

| Molecular Weight | 207.66 g/mol | [3][4] |

| CAS Number | 40401-39-6 | [5] |

| Appearance | Solid | |

| SMILES String | Clc1ccc(cc1)c2c([nH]nc2C)N | |

| InChI Key | PIYGPVNFVWLQAG-UHFFFAOYSA-N |

Synthesis Protocol

A general method for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a plausible synthetic route would involve the reaction of a suitably substituted β-ketonitrile with hydrazine.

Example Synthetic Workflow:

Caption: A generalized synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol:

A representative procedure for the synthesis of a similar pyrazole derivative, 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, is described below.[6][7] This can be adapted for the synthesis of the title compound by using appropriate starting materials.

-

Preparation of the β-ketoester equivalent: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 2-(4-chlorophenyl)acetonitrile and an appropriate ethyl ester (e.g., ethyl acetate for the methyl group at the 3-position).[6][7]

-

Cyclization: To the residue, add acetic acid followed by hydrazine hydrate.[6][7]

-

Stir the mixture for an extended period (e.g., 12 hours).[6][7]

-

Work-up and Purification: Treat the residue with water and extract the organic compound with a suitable solvent like ethyl acetate.[6][7]

-

Wash the organic phase with a saturated sodium bicarbonate solution and then dry it over sodium sulfate.[6][7]

-

Remove the solvent and purify the residue by column chromatography on silica gel.[6][7]

-

The final product can be further purified by recrystallization.[6][7]

Biological Activities and Potential Applications

Substituted pyrazoles are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2]

Potential Therapeutic Areas:

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown significant anti-inflammatory and analgesic properties.[1][8]

-

Anticancer: Certain pyrazole compounds have demonstrated cytotoxic activity against various cancer cell lines.[1][9][10] Some derivatives have been investigated for their potential to induce apoptosis in cancer cells.[1]

-

Antimicrobial: The pyrazole nucleus is a constituent of various compounds that exhibit antibacterial and antifungal activities.[2]

-

Agricultural Chemistry: Some pyrazole derivatives have been developed as herbicides and pesticides.[8]

While the specific biological activity of this compound is not extensively detailed in the provided search results, the general activity of the pyrazole class suggests its potential for further investigation in these areas.

Hypothetical Signaling Pathway Inhibition:

Many anti-inflammatory and anticancer drugs target specific signaling pathways. For instance, a hypothetical pyrazole derivative could inhibit a pro-inflammatory pathway like the NF-κB signaling cascade.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the title compound.

Safety Information

Based on data for similar compounds, this compound may be associated with the following hazards:

-

Harmful if swallowed.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

May cause respiratory irritation.[3]

It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated area.

This document provides a summary of the available information on this compound. Further research is necessary to fully elucidate its chemical, physical, and biological properties.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (NMR, IR, MS)

Spectroscopic Characterization of Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to the vast number of possible isomers and the specificity of spectroscopic data, this document focuses on the general methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. While a complete, publicly available dataset for 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is not available at the time of this writing, this guide presents illustrative data for the closely related isomer, 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, to demonstrate data presentation and interpretation. Furthermore, detailed experimental protocols and a generalized workflow for spectroscopic analysis are provided to aid researchers in the characterization of novel pyrazole compounds.

Introduction to Spectroscopic Analysis of Pyrazoles

The structural elucidation of pyrazole derivatives is fundamental to understanding their chemical properties and biological activities. Spectroscopic methods provide a powerful toolkit for determining the molecular structure, identifying functional groups, and confirming the molecular weight of these compounds. The precise arrangement of substituents on the pyrazole ring can lead to significant differences in spectroscopic signatures, making these techniques essential for distinguishing between isomers.

Data Presentation: Illustrative Spectroscopic Data for 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

To illustrate the presentation of spectroscopic data, this section provides the available data for the isomer 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. It is crucial to note that this data is not for this compound and should be used for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | - | - |

Note: While general IR characteristics of pyrazoles are known, specific peak assignments for this isomer are not publicly documented.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available | - | - |

Note: The expected molecular ion peak would correspond to the molecular weight of the compound. Fragmentation patterns would provide structural information.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of pyrazole derivatives. These methodologies can be adapted for the specific compound of interest, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the pyrazole derivative.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid suspension particles which can degrade the quality of the spectrum.

-

-

Instrument Setup:

-

The NMR spectrometer is typically a 400 or 500 MHz instrument.[1]

-

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is "shimmed" to achieve homogeneity.

-

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is run. Key parameters include the number of scans, pulse width, and relaxation delay.

-

¹³C NMR: A proton-decoupled carbon experiment is typically performed to obtain a spectrum with single lines for each unique carbon atom.[2] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are often necessary compared to ¹H NMR.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (for solid samples):

-

KBr Pellet Method:

-

Thin Solid Film Method:

-

Attenuated Total Reflectance (ATR):

-

-

Instrument Setup:

-

A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded.

-

-

Data Acquisition:

-

The prepared sample is placed in the IR beam path.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation patterns.

Methodology:

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization (Electron Ionization - EI):

-

EI is a common technique for relatively volatile and thermally stable compounds.[7]

-

In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[7]

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[8] This is considered a "hard" ionization technique that often leads to extensive fragmentation.[8][9]

-

-

Mass Analysis:

-

The generated ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using spectroscopic methods.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Unveiling the Solid-State Architecture of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of derivatives of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a scaffold of significant interest in medicinal chemistry. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and intellectual property protection. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes associated synthetic workflows and biological pathways.

Core Crystallographic Data

While the crystal structure for the parent compound, this compound, is not publicly available, a detailed crystallographic study has been conducted on the closely related derivative, 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine . The crystallographic data for this derivative provides valuable insights into the expected solid-state conformation and packing of this class of compounds.

The five-membered pyrazole ring in this derivative is nearly planar, with an r.m.s. deviation of 0.002 Å.[1] The appended chlorophenyl ring is oriented at a dihedral angle of 44.8 (1)° to the pyrazole ring.[1] The nitrogen atom of the amine group exhibits a pyramidal geometry and participates in hydrogen bonding with a chlorine atom and a ring nitrogen atom, forming a layered motif in the crystal lattice.[1]

Below is a summary of the key crystallographic parameters for 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine.[1]

| Parameter | Value |

| Chemical Formula | C₁₁H₉ClF₃N₃ |

| Formula Weight | 275.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.8958 (5) Å |

| b | 16.8618 (13) Å |

| c | 12.1087 (10) Å |

| α | 90° |

| β | 98.459 (1)° |

| γ | 90° |

| Volume | 1190.68 (17) ų |

| Z | 4 |

| Temperature | 293 K |

| Radiation | Mo Kα |

| R[F² > 2σ(F²)] | 0.042 |

| wR(F²) | 0.119 |

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from the synthesis of the material to the final structure refinement.

Synthesis and Crystallization of 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine[1]

A solution of 2-(4-chlorophenyl)acetonitrile and ethyl trifluoroacetate in absolute ethanol was prepared with sodium metal. This solution was heated for three hours and then concentrated under vacuum. Acetic acid and methylhydrazine were added to the residue, and the mixture was stirred for 12 hours. After another concentration step, the residue was treated with water, and the organic compound was extracted with ethyl acetate. The organic phase was washed with saturated sodium bicarbonate and dried over sodium sulfate. The solvent was removed, and the crude product was purified by silica gel column chromatography using an ethyl acetate:petroleum ether (1:10) eluent. The final product was recrystallized from ethyl acetate to yield yellow crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was accomplished using single-crystal X-ray diffraction. A suitable single crystal was selected and mounted on a goniometer head. Data was collected on a Bruker SMART area-detector diffractometer. A multi-scan absorption correction was applied to the collected data. The structure was solved using direct methods and refined on F² using a full-matrix least-squares approach. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The amino hydrogen atoms were located in a difference Fourier map and refined with distance restraints.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and crystallization of the title compound derivative.

Caption: Workflow for the synthesis and crystallization of 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine.

Biological Signaling Pathway

Many pyrazole derivatives exhibit their therapeutic effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2][3][4] Pyrazole-based compounds have been investigated as inhibitors of this pathway.

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition points for pyrazole derivatives.

References

- 1. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

While specific solubility data is not available, the following table summarizes the known physicochemical properties of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, which can influence its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClN₃ | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| Appearance | Solid | [2] |

| InChI Key | PIYGPVNFVWLQAG-UHFFFAOYSA-N | [2] |

| CAS Number | 126417-82-1 | [1] |

Proposed Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound in various solvents using the shake-flask method, a commonly accepted technique for solubility measurement.

2.1. Materials and Equipment

-

This compound (solid)

-

A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or solvent for UV-Vis spectrophotometer

2.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the proposed experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this guide provides researchers with a framework for its determination. The provided physicochemical properties offer initial insights, and the detailed experimental protocol outlines a clear path for generating reliable solubility data. The successful execution of this protocol will enable researchers to better understand the behavior of this compound in various solvent systems, which is a critical step in many research and development applications.

References

An In-depth Technical Guide on the Stability and Storage of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and shelf-life of this compound for laboratory and research purposes.

Introduction

This compound is a substituted pyrazole derivative. The stability of such chemical compounds is a critical factor in research and development, as degradation can lead to inaccurate experimental results and potential safety concerns. This guide outlines the known stability profile, recommended storage conditions, and general protocols for stability testing based on available data and regulatory guidelines.

Chemical Stability and Incompatibilities

Based on available safety data sheets, this compound is considered stable under normal handling and storage conditions.[1] However, to maintain its integrity, it is crucial to avoid certain environmental factors and incompatible materials.

Key Stability Information:

-

General Stability: The product is stable under normal handling and storage conditions.[1]

-

Incompatible Materials: Strong oxidizing agents should be avoided as they can react with the compound.[1]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products are not expected to be produced.[1]

Recommended Storage Conditions

Proper storage is essential to prevent degradation. The following table summarizes the recommended storage conditions for this compound based on safety data sheets for the compound and its structural analogs.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool place | To minimize the rate of potential thermal degradation. |

| Light | Dark place | To prevent potential photodegradation. |

| Atmosphere | Dry, well-ventilated area | To avoid hydrolysis and other moisture-related degradation. |

| Container | Tightly closed container | To prevent exposure to moisture, air, and contaminants.[1] |

Experimental Protocols for Stability Testing

While specific, validated stability-indicating methods for this compound are not publicly available, a general approach for assessing the stability of a chemical substance can be outlined based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies. These studies are designed to identify potential degradation products and pathways.

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

4.1. Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing.

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent.

-

Add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature for a defined period.

-

Withdraw and analyze samples at specified intervals by HPLC.

-

-

Thermal Degradation:

-

Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

-

Expose the sample for a predetermined duration.

-

Dissolve the sample in a suitable solvent and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Maintain a control sample in the dark.

-

Analyze the exposed and control samples by HPLC.

-

4.2. Analytical Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products. The method should be able to quantify the parent compound and detect impurities.

-

Column: A C18 reversed-phase column is often a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound and potential degradation products have significant absorbance.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a general workflow for conducting a forced degradation study to assess the stability of a chemical compound.

Conclusion

While this compound is generally stable under standard laboratory conditions, adherence to proper storage practices is crucial for maintaining its purity and integrity. Storing the compound in a cool, dry, dark, and tightly sealed container will minimize the risk of degradation. For critical applications, conducting forced degradation studies using the outlined protocols is recommended to establish a comprehensive stability profile and to develop a validated stability-indicating analytical method. This will ensure the reliability of experimental outcomes and contribute to the overall quality of research and development activities.

References

An In-depth Technical Guide to 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on the core structure, 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, and its known analogs, providing a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics, particularly in the areas of oncology and inflammation. Through a detailed presentation of quantitative data, experimental protocols, and visual representations of signaling pathways, this guide aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important class of compounds.

Introduction

Pyrazole derivatives have garnered significant attention in the field of drug discovery due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The unique structural features of the pyrazole ring system allow for versatile chemical modifications, enabling the fine-tuning of pharmacological profiles. The subject of this guide, this compound, represents a core structure from which a multitude of analogs with promising therapeutic potential have been developed. The presence of the 4-chlorophenyl group is a common feature in many kinase inhibitors, suggesting that this scaffold may interact with key signaling pathways involved in cell proliferation and survival. This guide will delve into the known synthetic routes, quantitative biological data of its analogs, and the underlying molecular pathways they modulate.

Synthesis of this compound and Analogs

The synthesis of 5-aminopyrazole derivatives is typically achieved through the condensation of a β-ketonitrile with a hydrazine derivative. While a specific protocol for this compound is not extensively detailed in the available literature, a reliable synthetic route can be extrapolated from the synthesis of its close analog, 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine.

General Synthetic Scheme

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles from the reaction of a β-dicarbonyl compound (or its equivalent) and a hydrazine.

Caption: General Knorr Pyrazole Synthesis.

Detailed Experimental Protocol for a Representative Analog

The following protocol describes the synthesis of 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, which serves as a valuable reference for the synthesis of the core compound and its analogs.

Materials:

-

Sodium metal

-

Absolute ethanol

-

2-(4-chlorophenyl)acetonitrile

-

Ethyl trifluoroacetate

-

Acetic acid

-

Methylhydrazine

-

Ethyl acetate

-

Petroleum ether

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

-

Silica gel

Procedure:

-

Sodium metal (0.35 g, 15 mmol) is dissolved in absolute ethanol (50 ml).

-

To this solution, 2-(4-chlorophenyl)acetonitrile (1.52 g, 10 mmol) is added, followed by ethyl trifluoroacetate (1.42 g, 10 mmol).

-

The resulting solution is heated for 3 hours.

-

The solution is then concentrated under vacuum.

-

To the residue, acetic acid (20 ml) is added, followed by methylhydrazine (0.55 g, 12 mmol).

-

The mixture is stirred for 12 hours.

-

The solution is concentrated again under vacuum.

-

The residue is treated with water (30 ml), and the organic compound is extracted with ethyl acetate.

-

The organic phase is washed with saturated sodium bicarbonate solution (30 ml) and dried over sodium sulfate.

-

The solvent is removed, and the residue is purified by chromatography on a silica gel column using a mixture of ethyl acetate and petroleum ether (1:10) as the eluent.

-

The final product is obtained as a yellow solid, which can be further purified by recrystallization from ethyl acetate.

Biological Activities and Quantitative Data of Analogs

Analogs of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The following tables summarize the in vitro biological activities of selected analogs.

Table 1: Anticancer Activity of Pyrano[2,3-c]pyrazole Analogs

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 4j | 6-Amino-4-(biphenyl-4-yl)-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | GL261 (Glioma) | Not specified (most potent) | [1] |

| - | - | AKT1 (Kinase) | 14 | [1] |

| - | - | AKT2 (Kinase) | 12 | [1] |

Table 2: Anticancer and Kinase Inhibitory Activity of Various Pyrazole Analogs

| Compound ID | Structure | Target/Cell Line | IC50 (µM) | Reference |

| Compound 28 | 4-benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamothioyl)-1H-pyrazole-3-carboxamide | Kinase Inhibition | Significant potential | [2] |

| Compound 9 | (E)-1-(4-tert-butylbenzyl-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung Cancer) | 0.28 | [2] |

| Compound 10 | Oxime-linked pyrazole derivative | A549 (Lung Cancer) | 14.5 | [2] |

| Compound 4 | ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 (Lung Cancer) | 26 | [2] |

| Compound 6 | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 (Lung Cancer) | 32 | [2] |

| Compound 7 | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 (Lung Cancer) | 48 | [2] |

Signaling Pathways and Mechanism of Action

The anticancer effects of pyrazole analogs are often attributed to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt and CDK pathways are prominent targets for this class of compounds.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Pyrazole-based inhibitors can block this pathway, leading to the induction of apoptosis in cancer cells.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Inhibition of Cyclin-Dependent Kinase (CDK) Pathways

CDKs are key regulators of the cell cycle, and their dysregulation leads to uncontrolled cell division, a characteristic of cancer. Pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.

Caption: CDK-Mediated Cell Cycle Control Inhibition.

Experimental Workflows

A standardized workflow is essential for the systematic evaluation of novel compounds. The following diagram illustrates a typical workflow for the in vitro screening of anticancer drug candidates.

Caption: Experimental Workflow for Anticancer Screening.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The structure-activity relationships derived from the available data highlight the importance of specific substitutions on the pyrazole core for potent and selective activity. The inhibition of key signaling pathways such as PI3K/Akt and CDK provides a strong rationale for their observed cytotoxic effects. This technical guide provides a foundational resource for further research and development in this area. Future work should focus on the synthesis and evaluation of a broader range of analogs to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for the treatment of cancer and other diseases.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of therapeutic agents. From blockbuster anti-inflammatory drugs to life-saving anticancer therapies, pyrazole derivatives have demonstrated a profound impact on human health. This technical guide provides a comprehensive review of the medicinal chemistry of pyrazole derivatives, focusing on their synthesis, pharmacological activities, and clinical applications.

Introduction: The Significance of the Pyrazole Core

The unique structural features of the pyrazole ring, including its hydrogen bonding capabilities, dipolar nature, and conformational rigidity, allow for precise interactions with biological macromolecules. This has led to the discovery and development of numerous pyrazole-containing drugs with diverse therapeutic applications. The presence of this scaffold in a significant number of FDA-approved drugs underscores its clinical relevance and continued interest in the field of drug discovery.[1]

Pharmacological Activities of Pyrazole Derivatives

Pyrazole derivatives have exhibited a broad spectrum of pharmacological activities, making them a fertile ground for drug discovery programs. Key therapeutic areas where pyrazoles have made a significant impact include:

Anti-inflammatory and Analgesic Activity

Perhaps the most well-known application of pyrazole derivatives is in the management of inflammation and pain. The selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib , have revolutionized the treatment of arthritis and other inflammatory conditions. By selectively targeting the inducible COX-2 enzyme over the constitutive COX-1 isoform, these drugs offer potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationship (SAR) of Pyrazole-based COX-2 Inhibitors:

The 1,5-diarylpyrazole scaffold is a hallmark of selective COX-2 inhibitors. Key SAR insights include:

-

A central pyrazole ring is essential for the core structure.

-

A sulfonamide or a similar acidic group at the para-position of one of the aryl rings is crucial for binding to the hydrophilic side pocket of the COX-2 active site.

-

The nature and substitution pattern of the aryl rings significantly influence potency and selectivity. For instance, a p-tolyl group at the 5-position and a p-sulfamoylphenyl group at the 1-position, as seen in Celecoxib, are optimal for COX-2 inhibition.

Anticancer Activity

The pyrazole scaffold is a prominent feature in a number of targeted anticancer therapies, particularly kinase inhibitors. By interfering with the signaling pathways that drive tumor growth and proliferation, these drugs have transformed the treatment landscape for various malignancies.

A notable example is Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib potently inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby blocking angiogenesis and tumor cell proliferation.[2]

Other pyrazole-containing kinase inhibitors have shown significant promise in preclinical and clinical studies, targeting a range of kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and Janus kinases (JAKs).[3][4]

Antimicrobial Activity

With the rise of antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a variety of pathogens.

Numerous studies have reported the synthesis of pyrazole derivatives with significant in vitro activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The mechanism of action of these compounds is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Antiviral Activity

Pyrazole derivatives have also been investigated for their potential as antiviral agents. Research has shown that certain pyrazole-containing compounds can inhibit the replication of various viruses, including hepatitis B virus (HBV) and vaccinia virus.[6][7] The antiviral mechanism of these compounds can involve the inhibition of viral enzymes, such as DNA polymerase or reverse transcriptase, or interference with viral entry into host cells.

Data Presentation: Biological Activities of Representative Pyrazole Derivatives

The following tables summarize the quantitative biological data for a selection of pyrazole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Compound 5 | CDK2 | 0.56 | [4] |

| Compound 6 | CDK2 | 0.46 | [4] |

| Compound 11 | CDK2 | 0.45 | [4] |

| Compound 22 | MCF7 | 2.82 | [8] |

| Compound 23 | A549 | 6.28 | [8] |

| Pyrazoline Derivative | PC-3 | 98 | [9] |

| Pyrazoline Derivative | MCF-7 | 78 | [9] |

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 21a | S. aureus | 62.5 | [5] |

| Compound 21a | E. coli | 125 | [5] |

| Indazole 5 | S. aureus | 64 | [10] |

| Pyrazoline 9 | E. faecalis | 128 | [10] |

| Isocoumarin-pyrazole 5f | E. coli | - | [11] |

| Isocoumarin-pyrazole 5b | S. aureus | - | [11] |

| Pyrazole Derivative | E. coli | 500 | [12] |

| Pyrazole Derivative | S. aureus | 500 | [12] |

Table 3: Antifungal Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 21a | A. niger | 2.9 | [5] |

| Compound 21a | C. albicans | 7.8 | [5] |

| Pyrazole Derivative | A. niger | 1000 | [12] |

| Pyrazole Derivative | C. albicans | 1000 | [12] |

Table 4: Antiviral Activity of Pyrazole Derivatives

| Compound | Virus | EC50/IC50 | Reference |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL (EC50) | [6] |

| Compound 6a3 | HBV (HBeAg) | 2.22 µM (IC50) | [7] |

| Hydroxyquinoline-pyrazole Hydrazone | SARS-CoV-2 | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of Pyrazole Derivatives via Multicomponent Reaction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex pyrazole derivatives from simple starting materials in a single step.

Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative [13]

-

Materials: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), ethanol (10 mL), and piperidine (5 mol%).

-

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to yield the pure pyrano[2,3-c]pyrazole derivative.

-

Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Assay: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against the COX-2 enzyme.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

-

Materials: COX-2 enzyme, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), test compound, and assay buffer.

-

Procedure:

-

Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the assay buffer, COX-2 enzyme, and the fluorometric probe to each well.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 10-20 minutes.

-

Calculate the rate of the reaction for each concentration of the inhibitor.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Biological Assay: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

-

Materials: Test compound, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, and a standardized inoculum of the test microorganism.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.

-

Prepare a standardized inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which pyrazole derivatives are involved is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: COX-2 signaling pathway and the point of inhibition by Celecoxib.

Caption: VEGFR-2 signaling pathway and the point of inhibition by Sunitinib.

Caption: Experimental workflow for multicomponent synthesis of pyrazoles.

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide range of clinically successful drugs is a testament to its favorable physicochemical properties and its ability to interact with a diverse array of biological targets. The ongoing research into novel pyrazole derivatives, driven by innovative synthetic methodologies such as multicomponent reactions, promises to deliver the next generation of therapeutic agents for a multitude of diseases. This guide has provided a comprehensive overview of the current state of pyrazole medicinal chemistry, offering valuable insights and practical information for researchers and professionals dedicated to the advancement of drug discovery and development.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]

- 11. swan.yuntech.edu.tw [swan.yuntech.edu.tw]

- 12. connectjournals.com [connectjournals.com]

- 13. benchchem.com [benchchem.com]

The Biological Potential of Substituted Pyrazole Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the vast biological potential of substituted pyrazole derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation.

Anti-inflammatory Activity

Substituted pyrazoles are renowned for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs.[1] Selective inhibition of COX-2 is a critical goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1]